Methyl 3-(5-bromopyridin-3-yl)propanoate
Description
Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate (CAS: 757174-43-9) is a pyridine derivative featuring a bromine atom at the 5-position of the pyridine ring and an amino group on the propanoate chain. Its molecular formula is C₉H₁₁BrN₂O₂, with a molar mass of 259.1 g/mol (calculated) . The compound is supplied with a purity exceeding 95% and is designated for research use . Key structural attributes include:
- Amino substituent on the propanoate chain: Facilitates hydrogen bonding and reactivity in further functionalization.
- Methyl ester: Provides stability and modulates solubility.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 3-(5-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3 |
InChI Key |
IUJIWYVYXFVORH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromopyridin-3-yl)propanoate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 3-pyridinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-3-pyridinecarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 3-(5-substituted-pyridin-3-yl)-propionic acid methyl ester derivatives.
Reduction: Formation of 3-(5-Bromo-pyridin-3-yl)-propanol or 3-(5-Bromo-pyridin-3-yl)-propionic acid.
Oxidation: Formation of 3-(5-Bromo-pyridin-3-yl)-propionic acid.
Scientific Research Applications
Methyl 3-(5-bromopyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-(5-bromopyridin-3-yl)propanoate is largely dependent on its interaction with specific molecular targets. The bromine atom and the ester group can participate in various binding interactions with enzymes, receptors, and other proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects. The exact pathways involved may vary depending on the specific application and the biological system under study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate and its analogs:
Key Comparative Analysis
Halogen Substitution (Br vs. F)
- Bromine : The target compound’s bromine atom increases molar mass and lipophilicity compared to the fluorine analog (). Bromine’s larger atomic radius enhances halogen bonding, which is critical in medicinal chemistry for target binding .
Amino Group Positioning
- The target compound’s amino group is on the propanoate chain, enabling nucleophilic reactions (e.g., acylations) without disrupting the pyridine ring’s electronic profile .
- In contrast, Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate () places the amino group on the pyridine ring, which may alter aromaticity and hydrogen-bonding interactions .
Ester Functionalization
- The acrylate derivative () features a conjugated double bond, increasing rigidity and reactivity in cycloaddition or Michael addition reactions .
- The Boc-protected analog () highlights the use of protective groups to stabilize amines during synthesis, though deprotection is required for further functionalization .
Polarity and Solubility
Research Implications
- Drug Design : Bromine’s halogen bonding in the target compound may improve binding affinity in enzyme inhibitors, whereas fluorine analogs offer metabolic resistance .
- Synthetic Flexibility : The acrylate derivative () is advantageous for polymerization or conjugation, while the Boc-protected compound () requires tailored deprotection strategies .
- Solubility vs. Reactivity: Amino and hydroxyl groups enhance solubility but may necessitate protective group strategies to prevent undesired side reactions .
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